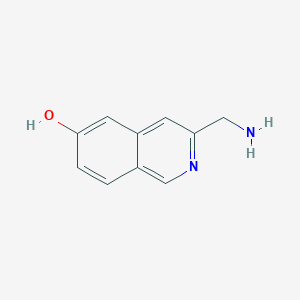

3-(Aminomethyl)isoquinolin-6-ol

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(aminomethyl)isoquinolin-6-ol |

InChI |

InChI=1S/C10H10N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H,5,11H2 |

InChI Key |

ASTOYTWGFYHPLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1O)CN |

Origin of Product |

United States |

Scientific Research Applications

3-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating neurological disorders and infectious diseases.

Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs of Isoquinoline Derivatives

The following table summarizes key structural analogs of 3-(aminomethyl)isoquinolin-6-ol, highlighting differences in substituents, molecular properties, and synthesis methodologies:

*Calculated based on formula.

Key Observations:

Substituent Effects on Bioactivity: The hydroxyl group at position 6 in this compound may enhance hydrogen-bonding interactions with biological targets compared to methoxy (-OCH3) or methyl (-CH3) groups in analogs like 6-methoxy-1-methylisoquinolin-3-ol . The aminomethyl group at position 3 distinguishes it from pregabalin, which features a branched carboxylic acid chain. This difference likely alters target specificity (e.g., pregabalin binds calcium channels, while the isoquinoline core may favor kinase or receptor interactions) .

Synthetic Complexity: demonstrates that introducing substituents like chloropropyl or nitro groups on isoquinoline derivatives requires precise catalysts (e.g., Pd/C under H2) and solvent systems (THF/MeOH), yielding products with >95% purity . In contrast, triazole-functionalized indoles () achieved only 30% yield via CuI-catalyzed click chemistry, suggesting that this compound’s synthesis might face similar challenges depending on reaction pathways .

Pharmacological Potential vs. Known Therapeutics

- Antioxidant Indoles: highlights a triazole-indole hybrid (6c) with radical-scavenging activity, implying that the hydroxyl group in this compound could confer similar antioxidant properties .

- Neuromodulators: Pregabalin’s aminomethyl moiety is critical for its GABA analog activity . The isoquinoline scaffold may instead target monoamine oxidases or opioid receptors, as seen in related alkaloids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.